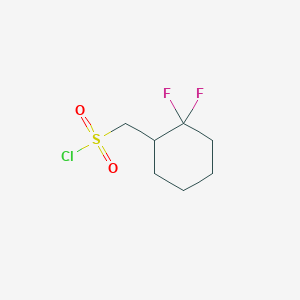
4-chloro-N-(cyanomethyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(cyanomethyl)-3-methylbenzamide, also known as CMX-2043, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides and has been shown to have a range of biochemical and physiological effects. In
科学的研究の応用
4-chloro-N-(cyanomethyl)-3-methylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. It has also been studied for its potential use in treating cardiovascular diseases, diabetes, and neurological disorders.
作用機序
The exact mechanism of action of 4-chloro-N-(cyanomethyl)-3-methylbenzamide is not fully understood. However, it has been shown to target multiple signaling pathways involved in inflammation, fibrosis, and cancer. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It has also been shown to inhibit the activity of TGF-β, a cytokine that plays a key role in fibrosis.
Biochemical and Physiological Effects
4-chloro-N-(cyanomethyl)-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in various organs, including the heart, liver, and lung. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
実験室実験の利点と制限
4-chloro-N-(cyanomethyl)-3-methylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 4-chloro-N-(cyanomethyl)-3-methylbenzamide. One direction is to further explore its potential therapeutic applications, particularly in cardiovascular diseases, diabetes, and neurological disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective analogs. Finally, there is a need for more studies to determine the optimal dosage and administration route for 4-chloro-N-(cyanomethyl)-3-methylbenzamide in animal models and humans.
Conclusion
In conclusion, 4-chloro-N-(cyanomethyl)-3-methylbenzamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. Its mechanism of action is not fully understood, but it has been shown to target multiple signaling pathways involved in inflammation, fibrosis, and cancer. While it has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to fully explore its potential therapeutic applications and elucidate its mechanism of action.
合成法
The synthesis of 4-chloro-N-(cyanomethyl)-3-methylbenzamide involves the reaction of 4-chloro-3-methylbenzoic acid with cyanomethylamine hydrochloride. The resulting product is then subjected to a series of purification steps to obtain the final compound. This synthesis method has been optimized for high yield and purity and has been used in numerous studies.
特性
IUPAC Name |
4-chloro-N-(cyanomethyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-8(2-3-9(7)11)10(14)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIKHKPZJJJJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(cyanomethyl)-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

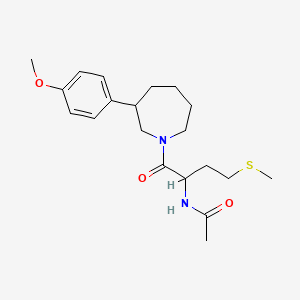
![3-Methyl-2-propan-2-yl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2522782.png)
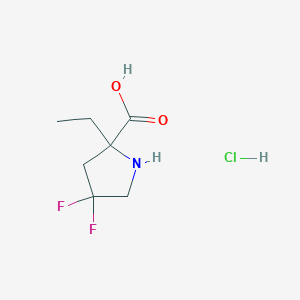
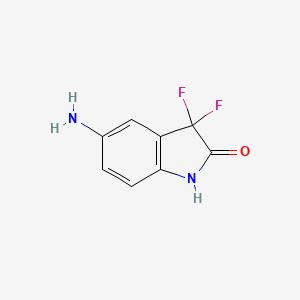
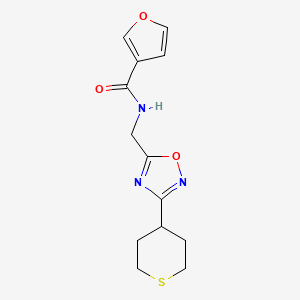
![2-[(2,4-Dichlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2522787.png)
![1-(2-Hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2522788.png)
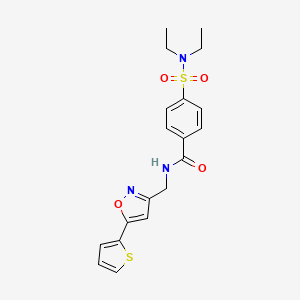
![3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B2522790.png)
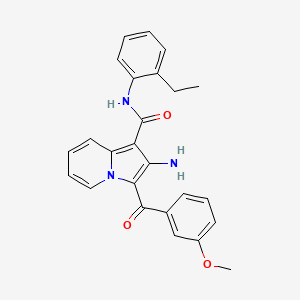
![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-(2,5-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2522793.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methyl-3-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2522795.png)
